molecular formula C9H6F2N2OS B1174902 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate

2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate

Cat. No.: B1174902
M. Wt: 228.217
InChI Key: ABZINDIEGXVPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate is an organic compound that features a thiocyanate group attached to a 2-oxoethyl moiety, which is further connected to a 3,5-difluoroaniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate typically involves the reaction of 3,5-difluoroaniline with a suitable thiocyanate reagent. One common method involves the use of potassium thiocyanate in the presence of a catalyst under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, where the thiocyanate group replaces a leaving group on the 2-oxoethyl moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate can undergo various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiocyanate group can be substituted with other nucleophiles, such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium halides or alcohols in the presence of a base are employed.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive thiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate involves its interaction with molecular targets through its reactive thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3,5-Difluoroaniline: A precursor in the synthesis of 2-(3,5-Difluoroanilino)-2-oxoethyl thiocyanate.

    2,5-Difluoroaniline: Another difluoroaniline derivative with different substitution patterns.

    3,5-Dichloroaniline: A structurally similar compound with chlorine substituents instead of fluorine.

Uniqueness

This compound is unique due to the presence of both the difluoroaniline and thiocyanate groups, which confer distinct reactivity and potential applications compared to other similar compounds. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C9H6F2N2OS

Molecular Weight

228.217

IUPAC Name

[2-(3,5-difluoroanilino)-2-oxoethyl] thiocyanate

InChI

InChI=1S/C9H6F2N2OS/c10-6-1-7(11)3-8(2-6)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14)

InChI Key

ABZINDIEGXVPHZ-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1F)F)NC(=O)CSC#N

Origin of Product

United States

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